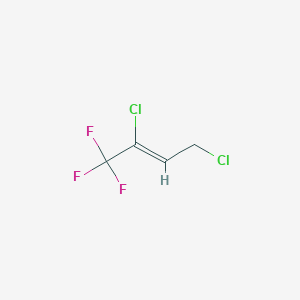

2,4-Dichloro-1,1,1-trifluoro-2-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-1,1,1-trifluoro-2-butene is an organic compound with the molecular formula C4H3Cl2F3 It is a halogenated butene derivative, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,1,1-trifluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-butene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are optimized to achieve high yields and minimize by-products. Safety measures are also implemented to handle the hazardous nature of the halogenated compounds involved .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,1,1-trifluoro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Addition: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used for addition reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2,4-Dichloro-1,1,1-trifluoro-2-butene is primarily utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, including substitution and addition reactions. These reactions can yield various halogenated derivatives and saturated compounds, making it valuable in the development of new materials and chemicals.

Biological Research

Potential Biological Activity

Research into the biological activity of this compound has indicated potential interactions with biomolecules. Studies are ongoing to evaluate its effects on biological systems, which could lead to insights into its role in pharmacology and toxicology. The compound's unique properties may allow it to interact with specific biological pathways or enzymes.

Pharmaceutical Applications

Intermediate in Drug Development

The compound is being investigated as a pharmaceutical intermediate. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates, potentially improving their efficacy and safety profiles. Research is focused on synthesizing novel pharmaceutical compounds using this compound as a precursor.

Industrial Uses

Production of Specialty Chemicals

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for creating various fluorinated compounds that are essential in high-performance applications such as refrigerants and surfactants .

Data Table: Applications Overview

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing a series of fluorinated compounds through nucleophilic substitution reactions. The results indicated that varying reaction conditions significantly affected product yields and selectivity.

Case Study 2: Biological Interaction Studies

Research conducted on the interaction of this compound with specific enzymes showed promising results in modulating enzyme activity. This study highlights the potential for further exploration in drug design.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,1,1-trifluoro-2-butene involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can modulate its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

2,2-Dichloro-1,1,1-trifluoroethane: A halogenated ethane derivative with similar chemical properties.

1,4-Dichloro-2-butene: Another butene derivative with chlorine atoms at different positions.

1,1,1-Trifluoro-2-chloroethane: A halogenated ethane with both chlorine and fluorine atoms.

Uniqueness

2,4-Dichloro-1,1,1-trifluoro-2-butene is unique due to the specific arrangement of chlorine and fluorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

2,4-Dichloro-1,1,1-trifluoro-2-butene (C4H3Cl2F3) is a halogenated organic compound with significant implications in both industrial applications and biological research. Its structure features both chlorine and fluorine substituents, which can influence its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction may lead to altered enzyme activity and changes in metabolic pathways.

- Cellular Effects : It has been observed that this compound can influence cell signaling pathways and gene expression. For instance, it may modulate the expression of detoxification genes, thereby affecting cellular metabolism.

- Binding Affinity : The presence of trifluoromethyl groups enhances binding affinity to specific biological targets, potentially leading to therapeutic applications or toxicological concerns.

Toxicological Profile

The toxicity of this compound has been evaluated in various studies:

- Acute Toxicity : Initial studies indicate that exposure to high concentrations can lead to respiratory distress and other acute symptoms. Safety data sheets recommend immediate medical attention in case of exposure .

- Chronic Exposure : Long-term inhalation studies in animal models have shown that chronic exposure can lead to significant pathological changes, including nasal tumors in rats. The incidence of these tumors correlates with the concentration and duration of exposure .

Study 1: Chronic Inhalation Toxicity

A study involving rats exposed to varying concentrations (0.1 to 1.0 ppm) of this compound demonstrated a dose-dependent increase in nasal lesions and tumors. Notably:

- At 0.5 ppm exposure for 12 months, benign tumors were observed alongside hyperplasia of the nasal epithelium.

- At higher concentrations (1.0 ppm), malignant tumors were detected as early as 10 months into the study .

Study 2: Metabolic Pathways

Research has shown that this compound is metabolized by cytochrome P450 enzymes into various metabolites that may exhibit different biological activities. The metabolic pathways involved suggest potential implications for drug development and environmental toxicity assessments .

Table 1: Summary of Toxicological Effects in Animal Studies

| Exposure Concentration (ppm) | Duration (Months) | Observed Effects |

|---|---|---|

| 0.1 | 12 | Mild hyperplasia |

| 0.3 | 12 | Moderate hyperplasia |

| 0.5 | 12 | Benign tumors observed |

| 1.0 | 10 | Malignant tumors observed |

Table 2: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Reduced metabolism of substrates |

| CYP3A4 | Activation | Increased metabolism of xenobiotics |

Properties

CAS No. |

26702-40-9 |

|---|---|

Molecular Formula |

C4H3Cl2F3 |

Molecular Weight |

178.96 g/mol |

IUPAC Name |

(Z)-2,4-dichloro-1,1,1-trifluorobut-2-ene |

InChI |

InChI=1S/C4H3Cl2F3/c5-2-1-3(6)4(7,8)9/h1H,2H2/b3-1- |

InChI Key |

RVSSLUWZDPLQCP-IWQZZHSRSA-N |

Isomeric SMILES |

C(/C=C(/C(F)(F)F)\Cl)Cl |

Canonical SMILES |

C(C=C(C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.